4-(4-chlorophenyl)-N-[1-(1,3-dimethyl-1H-pyrazol-4-yl)ethyl]-6-(trifluoromethyl)pyrimidin-2-amine
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Overview
Description
N-[4-(4-CHLOROPHENYL)-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]-N-[1-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)ETHYL]AMINE is a complex organic compound that has garnered significant interest in various scientific fields
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(4-CHLOROPHENYL)-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]-N-[1-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)ETHYL]AMINE typically involves multiple steps, starting with the preparation of the pyrimidine core. The chlorophenyl and trifluoromethyl groups are introduced through electrophilic aromatic substitution reactions, while the pyrazolyl group is attached via nucleophilic substitution. The final step involves the coupling of the pyrimidine derivative with the pyrazolyl ethylamine under controlled conditions, such as the use of a suitable base and solvent.
Industrial Production Methods
In industrial settings, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, automated synthesis equipment, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-[4-(4-CHLOROPHENYL)-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]-N-[1-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)ETHYL]AMINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines and other reduced derivatives.
Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can lead to a wide range of substituted derivatives with varying functional groups.
Scientific Research Applications
N-[4-(4-CHLOROPHENYL)-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]-N-[1-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)ETHYL]AMINE has numerous applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features and biological activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of industrial chemicals.
Mechanism of Action
The mechanism of action of N-[4-(4-CHLOROPHENYL)-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]-N-[1-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)ETHYL]AMINE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-[4-(4-CHLOROPHENYL)-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]-N-[1-(1H-PYRAZOL-4-YL)ETHYL]AMINE
- N-[4-(4-CHLOROPHENYL)-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]-N-[1-(1,3-DIMETHYL-1H-PYRAZOL-3-YL)ETHYL]AMINE
Uniqueness
N-[4-(4-CHLOROPHENYL)-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]-N-[1-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)ETHYL]AMINE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C18H17ClF3N5 |
---|---|
Molecular Weight |
395.8 g/mol |
IUPAC Name |
4-(4-chlorophenyl)-N-[1-(1,3-dimethylpyrazol-4-yl)ethyl]-6-(trifluoromethyl)pyrimidin-2-amine |
InChI |
InChI=1S/C18H17ClF3N5/c1-10(14-9-27(3)26-11(14)2)23-17-24-15(8-16(25-17)18(20,21)22)12-4-6-13(19)7-5-12/h4-10H,1-3H3,(H,23,24,25) |
InChI Key |
XHIZZKQCLHRQJB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C=C1C(C)NC2=NC(=CC(=N2)C(F)(F)F)C3=CC=C(C=C3)Cl)C |
Origin of Product |
United States |
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